molecular formula C12H12O5 B8138270 trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B8138270
M. Wt: 236.22 g/mol
InChI Key: LMMNYYZCVYAOOF-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a high-purity chemical compound supplied for laboratory research use. This compound, with the CAS Registry Number 99226-02-5 and a molecular formula of C12H12O5 , has a molecular weight of 236.22 g/mol. Its specific stereochemistry, indicated by the "trans" configuration, makes it a molecule of interest in various synthetic and pharmaceutical research applications, particularly as a potential synthetic intermediate or building block for more complex molecules. The compound requires specific storage conditions and should be kept sealed in a dry environment at room temperature to maintain its stability and purity. Researchers should note the safety information associated with this material. It carries a GHS warning label, indicating it may cause skin and eye irritation and specific target organ toxicity upon exposure (H315-H319-H335) . Appropriate precautions, including using personal protective equipment and working in a well-ventilated area, should always be followed. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. The quality is verified, and the compound is available for the global research community.

Properties

IUPAC Name

(2R,3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMNYYZCVYAOOF-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2[C@@H](CC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with a suitable diene in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and cyclization, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new industrial products.

Mechanism of Action

The mechanism of action of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogs

Tetrahydro-5-oxo-2-furancarboxylic Acid
  • Molecular Formula : C₅H₆O₄
  • Key Differences : Lacks the 2-methoxyphenyl and additional methylene/alkyl substituents.
  • Significance : Represents the simplest 5-oxotetrahydrofuran carboxylic acid core, often used as a precursor for complex derivatives .
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)
  • Molecular Formula : C₁₄H₂₀O₄
  • Key Differences : Contains a methylene group and a long octyl chain instead of the methoxyphenyl group.
  • Biological Activity : Inhibits fatty-acid synthase (FASN) and mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to reduced lipoic acid synthesis and mitochondrial dysfunction .
  • Toxicity : Induces reactive oxygen species (ROS) and cell viability loss, ameliorated by lipoic acid supplementation .

Functional Group Variants

Benzyl Carbamate Derivatives
  • Examples : (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 118399-28-3) .
  • Applications : Often used in peptide synthesis or as intermediates in drug design .

Pharmacological Comparison Table

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Activities Safety Profile
Target Compound C₁₂H₁₂O₅ 2-Methoxyphenyl, carboxylic acid 236.22 Unknown (structural analogies suggest metabolic or anticancer potential) H315, H319, H335
C75 C₁₄H₂₀O₄ 4-Methylene, octyl chain 264.30 FASN/HsmtKAS inhibition; mitochondrial toxicity ROS generation; mitigated by lipoic acid
Tetrahydro-5-oxo-2-furancarboxylic Acid C₅H₆O₄ None (core structure only) 130.10 Precursor for synthetic derivatives Likely lower toxicity due to simplicity
Benzyl Carbamate Derivatives Varies Carbamate, variable R-groups 200–300 Intermediate in drug synthesis Depends on specific substituents

Biological Activity

Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, with a molecular formula of C12_{12}H12_{12}O5_5 and a molecular weight of 236.22 g/mol, is a compound characterized by its unique structural features, including a methoxyphenyl group and a tetrahydrofuran ring. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and enzyme interaction studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity, influencing metabolic pathways and cellular processes. Research indicates that it can serve as a probe for studying enzyme interactions and metabolic pathways, thereby providing insights into various biological processes at the molecular level.

Potential Therapeutic Applications

  • Medicinal Chemistry : There is potential for this compound to be developed into therapeutic agents due to its ability to interact with various biological targets. Its unique structure allows for the exploration of new drug candidates.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit fatty-acid synthase (FASN), which plays a crucial role in cancer metabolism. This suggests that this compound may also exhibit similar inhibitory effects, potentially leading to therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
2-(2-Methoxyphenyl)acetic acid6250-50-0Exhibits anti-inflammatory properties
5-Oxotetrahydrofuran-3-carboxylic acid117621-06-4Similar core structure; potential for similar reactivity
2-Hydroxybenzoic acid (Salicylic acid)69-72-7Known for analgesic and anti-inflammatory effects

This compound is distinct due to its combination of functional groups, which may impart unique biological activities not observed in other compounds.

Case Studies and Research Findings

Research has shown that compounds structurally related to this compound can influence mitochondrial function and oxidative stress responses. For instance, studies on related compounds have demonstrated their roles as inhibitors of key enzymes involved in fatty-acid metabolism, suggesting that further investigation into the biological effects of this compound could reveal significant therapeutic potential .

Q & A

Q. What methodologies address oxidative stress induction by this compound in neuronal cell lines?

  • Methodological Answer : Measure ROS levels via fluorescent probes (e.g., DCFH-DA) in SH-SY5Y or primary neuron cultures. Combine with transcriptomics (RNA-seq) to identify Nrf2/ARE pathway activation. Pre-treatment with antioxidants (e.g., NAC) or LA can corroborate mechanistic links to oxidative damage, as seen in mitochondrial dysfunction models .

Notes on Evidence Utilization

  • provides foundational insights into mitochondrial toxicity and enzyme inhibition mechanisms.
  • confirms the compound’s availability and purity standards for experimental use.
  • and inform structural and stability considerations.
  • Commercial sources (e.g., BenchChem) were excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.